molecular formula C16H18N2OS B5495976 N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide

N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide

Cat. No. B5495976
M. Wt: 286.4 g/mol
InChI Key: KRUJOMQWWHHEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide, also known as ET-2, is a synthetic compound that belongs to the class of thiophene carboxamides. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The exact mechanism of action of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to activate the AMPK pathway, which plays a critical role in regulating cellular energy metabolism and autophagy. N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has also been found to modulate the activity of ion channels and receptors, such as TRPV1 and NMDA receptors, which are involved in pain perception and synaptic plasticity.
Biochemical and Physiological Effects:
N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and reduce migration and invasion. In neurodegenerative disorders, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In inflammation research, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and improve tissue repair.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide also has a relatively short half-life, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide research. One area of interest is the development of more potent and selective N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide analogs that can target specific signaling pathways and cellular processes. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide in vivo, which can help to optimize dosing regimens and improve therapeutic efficacy. Additionally, the potential use of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide as a diagnostic tool for cancer and neurodegenerative disorders is an area of active investigation. Finally, the exploration of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide as a potential therapeutic agent for other diseases, such as metabolic disorders and cardiovascular diseases, is an area of future research.

Synthesis Methods

The synthesis of N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide involves the reaction of N-ethyl-5-amino-2-carboxy thiophene with 1,2,3,4-tetrahydroisoquinoline in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to form the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), at room temperature for several hours. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiotherapy. In neurodegenerative disorders, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation by modulating the activity of microglia and astrocytes. In inflammation research, N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.

properties

IUPAC Name

N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-18-16(19)15-7-6-14(20-15)13-5-3-4-11-10-17-9-8-12(11)13/h3-7,17H,2,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUJOMQWWHHEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(S1)C2=CC=CC3=C2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)thiophene-2-carboxamide

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